molecular formula C16H18FN3O2 B6435463 N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide CAS No. 2549032-18-8

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide

Numéro de catalogue B6435463
Numéro CAS: 2549032-18-8
Poids moléculaire: 303.33 g/mol
Clé InChI: ARJWUCMLFKXVNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been found to exhibit various biological activities .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . The compound has a molecular formula of C14H19FN4O3S .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . Its molecular weight is 342.389 Da .

Applications De Recherche Scientifique

Antibacterial Activity

The compound has been found to have potential antibacterial activity . A study showed that one of the synthesized compounds exhibited an antibacterial effect against Staphylococcus aureus . This suggests that the compound could be further studied and potentially developed into a new class of antibiotics.

Antimicrobial Drug Development

The compound’s antimicrobial properties make it a candidate for the development of new antimicrobial drugs . The current limitations associated with existing antimicrobial agents include toxicity, resistance to existing drugs, and pharmacokinetic differences . Therefore, the design and development of new drugs with potential antimicrobial activity are needed, and this compound could play a role in that.

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives were obtained with 55–92% yields in relatively short reaction times , suggesting that the compound could be used in efficient synthetic processes.

Antiproliferative Activity

The compound has shown potential antiproliferative activity . From the SAR (Structure-Activity Relationship) studies, it was revealed that the substitution at the N-terminal of 6-fluoro-3- (4-piperidinyl)-1,2-benzoxazole by the heterocyclic ring plays a dominant role and was responsible for the antiproliferative activity . This suggests that the compound could be further studied for its potential use in cancer treatment.

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, which can be synthesized using this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE) . This enzyme is a target for the treatment of Alzheimer’s disease , suggesting potential applications of the compound in neurodegenerative disease research.

Intermediate in Drug Synthesis

The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This suggests that the compound could be used in the production of antipsychotic medications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name

N-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-19(15(21)11-2-3-11)7-10-8-20(9-10)16-18-13-5-4-12(17)6-14(13)22-16/h4-6,10-11H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWUCMLFKXVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=C(O2)C=C(C=C3)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.